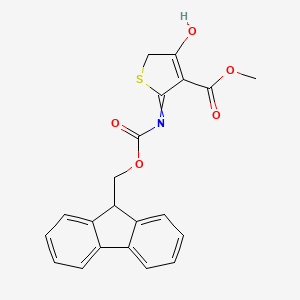
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. This compound is particularly significant in the field of organic chemistry due to its utility in peptide synthesis and its role as a building block in the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the esterification of the corresponding amino acid. The Fmoc-protected amino acid is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol, and thionyl chloride is added slowly at a low temperature (0°C) to facilitate the esterification process . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino esters. The reaction conditions are optimized to ensure high yield and purity, often involving the use of protective agents like calcium (II) iodide to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound’s effects are primarily exerted through its interactions with enzymes and other proteins, facilitating the study of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protective group but differ in their amino acid residues.
Boc-protected amino acids: Similar in function but use a different protective group (tert-butyloxycarbonyl).
Alloc-protected amino acids: Use allyloxycarbonyl as the protective group.
Uniqueness
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific structure, which includes a thiophene ring. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other Fmoc-protected amino acids may not be suitable .
Properties
CAS No. |
1644061-55-1 |
|---|---|
Molecular Formula |
C21H17NO5S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-(9H-fluoren-9-ylmethoxycarbonylimino)-3-hydroxy-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C21H17NO5S/c1-26-20(24)18-17(23)11-28-19(18)22-21(25)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,23H,10-11H2,1H3 |
InChI Key |
MMGHYHRAHULZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


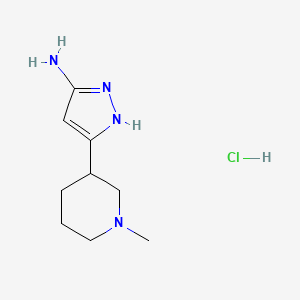
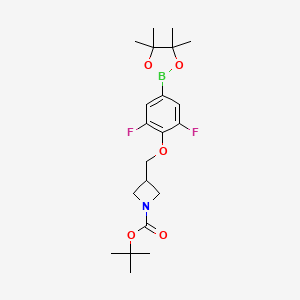

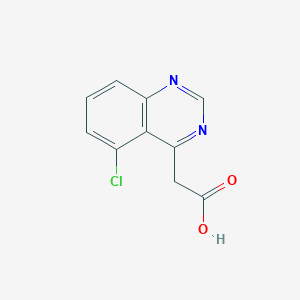
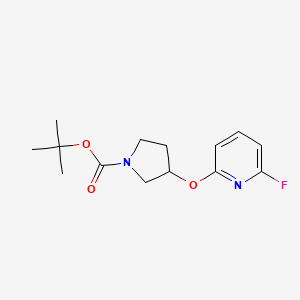

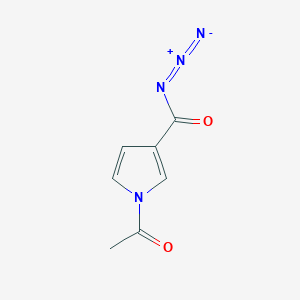
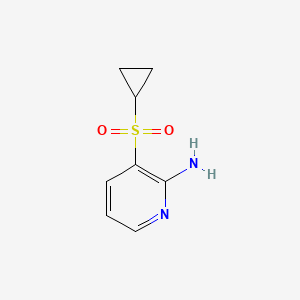
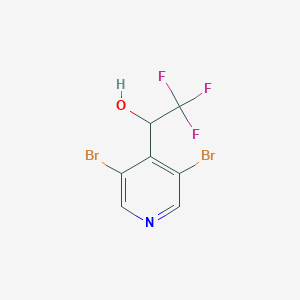
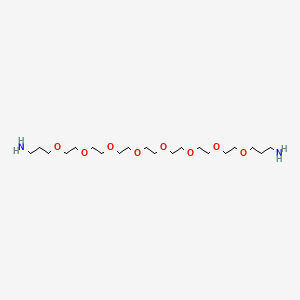
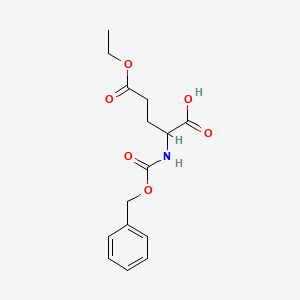
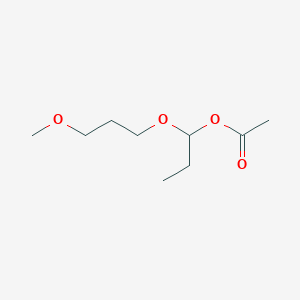

![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
